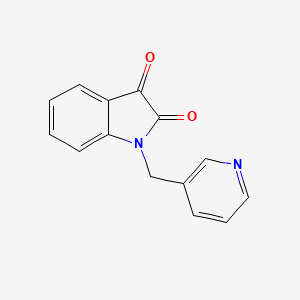
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate is a complex organic compound with a unique structure that includes multiple diethylamino groups and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core butanoate structure, followed by the introduction of diethylamino groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethyl chloroformate and diethylamine, under conditions that may involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may produce amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
Diethylethanolamine: A related compound with similar diethylamino groups but different overall structure and properties.
Procaine: Another compound with a similar ester linkage and diethylamino groups, used as a local anesthetic.
Uniqueness
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its multiple diethylamino groups and phenyl ring make it versatile for various chemical transformations and interactions.
特性
CAS番号 |
7475-81-2 |
|---|---|
分子式 |
C22H39ClN2O2 |
分子量 |
399.0 g/mol |
IUPAC名 |
ethyl 4-(diethylamino)-2-[2-(diethylamino)ethyl]-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C22H38N2O2.ClH/c1-6-23(7-2)18-16-22(21(25)26-10-5,17-19-24(8-3)9-4)20-14-12-11-13-15-20;/h11-15H,6-10,16-19H2,1-5H3;1H |
InChIキー |
ZDEOTQYGHRHBEC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC(CCN(CC)CC)(C1=CC=CC=C1)C(=O)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
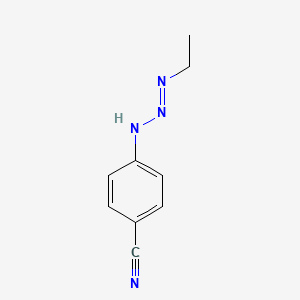
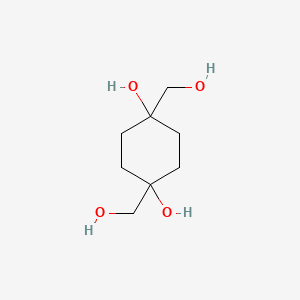
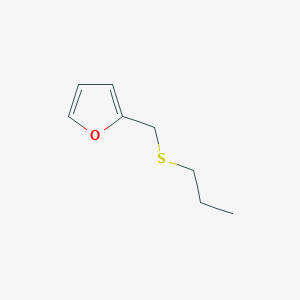

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)

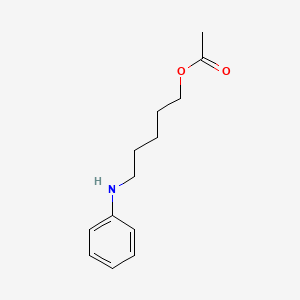
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
